molecular formula C21H24Cl3N3O3S B5647635 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No. B5647635
M. Wt: 504.9 g/mol
InChI Key: GARSZJQXXHRSJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves complex reactions including acylation, chlorination, and condensation, employing various reagents to achieve the desired chemical structure. For instance, the synthesis of related acetamides and their derivatives often involves stepwise processes that may include starting from specific esters or aromatic compounds, followed by reactions with amines or chloroacetyl chlorides (Gong Fenga, 2007; Mahmoud Arafat et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of analogous compounds highlights the importance of X-ray crystallography and spectroscopic techniques in determining the arrangement of atoms within a molecule. The structure is key in understanding the compound's reactivity and properties. For example, NMR and X-ray diffraction techniques have been utilized to elucidate the structures of related acetamide derivatives, revealing specific conformations and intramolecular interactions (B. Gowda et al., 2009; V. Arjunan et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds depend on their functional groups and molecular structure. For instance, the presence of acetamide, ether, or chlorophenoxy groups influences the chemical behavior, including reactivity towards nucleophiles, electrophiles, or the ability to form hydrogen bonds, affecting the compound's overall chemical properties (E. Olszewska et al., 2009; V. Devi & P. Awasthi, 2022).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can significantly influence their application potential. Detailed characterization using techniques like powder diffraction and solubility tests helps in understanding the behavior of these compounds under different conditions.

Chemical Properties Analysis

Chemical properties, such as acidity (pKa), reactivity, and stability, are crucial for the practical application of chemical compounds. Studies on related compounds often involve spectroscopic methods and computational chemistry to predict and confirm these properties, aiding in the development of new materials or drugs (M. Duran & M. Canbaz, 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl3N3O3S/c1-12-5-6-13(2)15(9-12)25-20(31)27-19(21(22,23)24)26-18(28)11-14-7-8-16(29-3)17(10-14)30-4/h5-10,19H,11H2,1-4H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARSZJQXXHRSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

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